![molecular formula C9H15NO3 B13808151 N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide is a chemical compound with the molecular formula C9H15NO3 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, the reaction of a suitable diol with a dehydrating agent can lead to the formation of the oxetane ring.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the oxetane derivative with acetic anhydride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Halogenated derivatives with halogen atoms replacing hydrogen atoms.
科学的研究の応用
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study the effects of oxetane-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may contribute to the development of pharmaceuticals with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring and acetamide group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
N-(2,2-dimethyl-4-oxothietan-3-yl)acetamide: This compound contains a thietane ring instead of an oxetane ring. The presence of sulfur in the thietane ring can lead to different chemical and biological properties.
N-(2,2-dimethyl-4-oxo-3-oxetanyl)acetamide: This compound is structurally similar but may have different substituents on the oxetane ring.
Uniqueness
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide is unique due to the presence of the oxetane ring, which imparts specific chemical reactivity and biological activity. The combination of the oxetane ring with the acetamide group makes this compound distinct from other similar compounds, providing unique opportunities for research and application.
特性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C9H15NO3/c1-6(11)10-5-4-7-8(12)13-9(7,2)3/h7H,4-5H2,1-3H3,(H,10,11) |
InChIキー |
KKNQWDMMABZLOK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCC1C(=O)OC1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


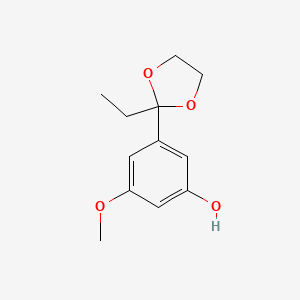
![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
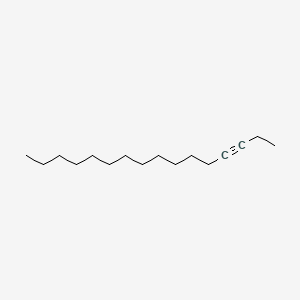
![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)

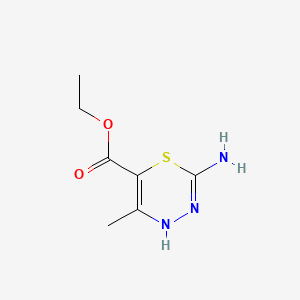

![4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide]](/img/structure/B13808113.png)
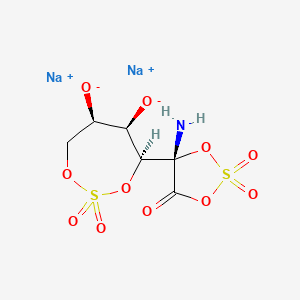

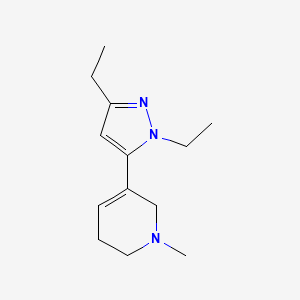
![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)
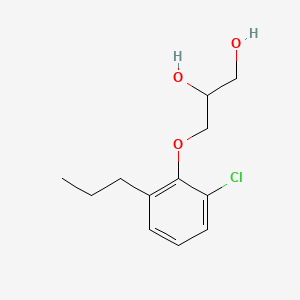
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)
